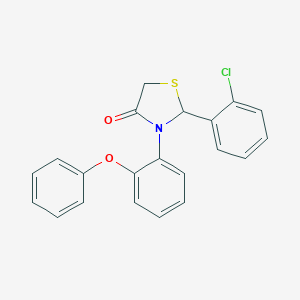
3-(4-Bromophenyl)-2-propynoic acid
Übersicht
Beschreibung
3-(4-Bromophenyl)-2-propynoic acid is a chemical compound with the molecular formula C9H7BrO2 . It is also known by several synonyms such as 3-4-bromophenyl propionic acid, 3-4-bromophenyl propanoic acid, benzenepropanoic acid, 4-bromo, 3-4-bromo-phenyl-propionic acid, p-bromohydrocinnamic acid, 3-4-bromophenyl-propionic acid, 3-4-bromophenyl propanoicacid, pubchem19769, 4-bromohydrocinnamic acid, acmc-1c0vm .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group attached to a propynoic acid group . The exact structure can be represented by the SMILES notation:C1=CC(=CC=C1CCC(=O)O)Br . Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 227.97859 g/mol . The topological polar surface area and other physical and chemical properties are not detailed in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis of 4-aryl-3-bromocoumarins : This compound is used in the synthesis of various 4-aryl-3-bromocoumarins, which are then transformed into 4-phenylcoumarin derivatives. These derivatives have potential applications in organic synthesis and medicinal chemistry (Sasaki, Moriyama, & Togo, 2018).
Synthesis of ω-(4-Bromophenyl)alkanoic acids : The compound is used in the preparation of these acids, which are subsequently transformed into boronates via cross-coupling reactions. These reactions are significant in the field of organometallic chemistry (Zaidlewicz & Wolan, 2002).
Radiosynthesis of 2-radioiodophloretinic acid : A derivative of 3-(4-Bromophenyl)-2-propynoic acid is used as a precursor molecule in the radiosynthesis of 2-radioiodophloretinic acid, a potential glut tracer. This application is relevant in the field of radiopharmaceuticals (Mertens, Boumon, & Steegmans, 2001).
Antibacterial heterocyclic compounds : The compound serves as a key starting material for the synthesis of a series of heterocyclic compounds with expected antibacterial activities. This research is significant in the development of new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Preparation of labeled carboxylic acids : It is used in the preparation of labeled cinnahic and phenylpropiolic acids, which are relevant in isotope labeling studies (Baracchi et al., 1986).
Synthesis of metal complexes with antimicrobial properties : The compound is involved in the synthesis of a new ligand and its transition metal complexes, which have been studied for their antimicrobial activities (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Optical properties of chalcone derivatives : this compound derivatives are studied for their linear and nonlinear optical properties, which are relevant in the development of semiconductor devices (Shkir et al., 2019).
Antifungal activities of derivatives : Some derivatives of this compound have shown significant activity against opportunistic fungi that are pathogenic to humans, highlighting its potential in antifungal drug development (Buchta et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to undergo reactions such as electrophilic substitution due to excessive π-electrons delocalization . Additionally, compounds like 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly impact the action of a compound, including its reactivity, stability, and the rate at which it undergoes various reactions .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFOMZGALYVQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25294-65-9 | |
| Record name | 3-(4-bromophenyl)propiolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















